2-(3,5-Difluorobenzoyl)oxazole
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Overview
Description
2-(3,5-Difluorobenzoyl)oxazole is a chemical compound belonging to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the 3,5-difluorobenzoyl group adds unique properties to this compound, making it of interest in various scientific fields. Oxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorobenzoyl)oxazole typically involves the condensation of 3,5-difluorobenzoyl chloride with an appropriate oxazole precursor. One common method is the reaction of 3,5-difluorobenzoyl chloride with 2-amino-2-oxazoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorobenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzoyl oxazole derivatives.
Scientific Research Applications
2-(3,5-Difluorobenzoyl)oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorobenzoyl)oxazole involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorobenzoyl)oxazole
- 2-(3,5-Dimethylbenzoyl)oxazole
- 2-(3,5-Dimethoxybenzoyl)oxazole
Uniqueness
2-(3,5-Difluorobenzoyl)oxazole is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJIVGLVWBQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642108 |
Source
|
Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-50-4 |
Source
|
Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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